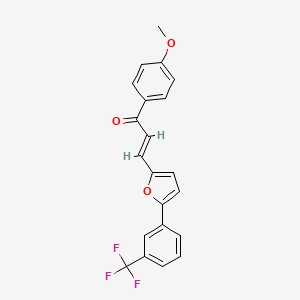
(E)-1-(4-methoxyphenyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-methoxyphenyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H15F3O3 and its molecular weight is 372.343. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-methoxyphenyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-methoxyphenyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photophysical Properties
- Chalcone derivatives, similar in structure to the compound , exhibit distinct photophysical behaviors. A study on 1-(4-methoxy-1-phenyl)-3-(1-naphthyl) prop-2-en-1-one (MPNPO) and naptho (1, 2b) furan (NF) in various solvents showed strong phosphorescence emissions in NF, highlighting the role of vibronic spin-orbit coupling and solvent effects on photophysical properties (Bangal et al., 1996).
Solvent Polarity Effects
- The absorption and fluorescence characteristics of chalcone derivatives are significantly influenced by solvent polarity. A study on compounds similar to the one demonstrated bathochromic shifts with increasing solvent polarity, indicating intramolecular charge transfer (ICT) interactions. This suggests that such compounds are more stabilized in the singlet excited state than in the ground state, which is crucial for understanding their photophysical properties and potential applications in materials science (Kumari et al., 2017).
Structural Insights
- Research on the structural aspects of similar compounds provides valuable information on molecular conformations and intermolecular interactions, which are essential for designing materials with desired properties. For example, a study on "(E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one" revealed specific dihedral angles between functional groups and highlighted C—H⋯π and π–π interactions, contributing to the understanding of molecular packing and stability (Kapoor et al., 2011).
Synthetic Applications
- The compound and its derivatives are valuable in synthetic chemistry, offering pathways to various heterocyclic compounds. An example is the metal-free synthesis of polysubstituted pyrroles, demonstrating the versatility of chalcone derivatives in organic synthesis and the potential for creating biologically active molecules (Kumar et al., 2017).
Molecular and Solid State Structure
- Understanding the molecular and solid-state structures of such compounds aids in the exploration of their potential applications in material science and pharmaceuticals. Research on the crystal structure and theoretical analysis of similar compounds provides insights into their molecular geometry, electronic structure, and intermolecular interactions, which are crucial for their functionality in various applications (Rahmani et al., 2017).
Eigenschaften
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3O3/c1-26-17-7-5-14(6-8-17)19(25)11-9-18-10-12-20(27-18)15-3-2-4-16(13-15)21(22,23)24/h2-13H,1H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPYZRBASSLLIC-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2562196.png)
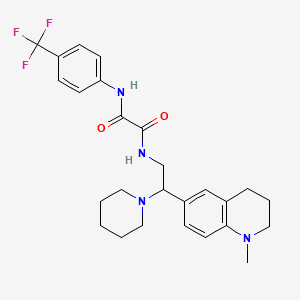
![N-[2-Amino-2-(2-methoxyphenyl)ethyl]-1,3-benzothiazole-2-carboxamide;hydrochloride](/img/structure/B2562199.png)
![N-(2,6-difluorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2562201.png)

![methyl 4,5-dimethyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}thiophene-3-carboxylate](/img/structure/B2562203.png)
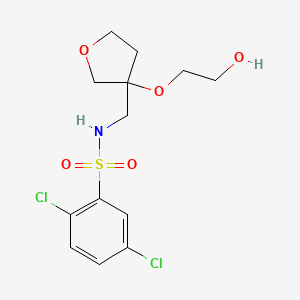
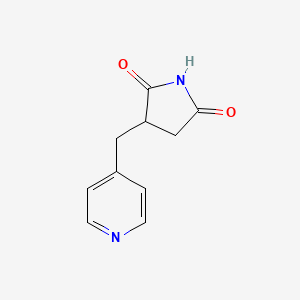
![Methyl 3-({2-[(2-aminophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2562211.png)
![5-benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2562212.png)

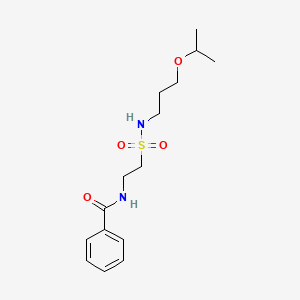

![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2562219.png)